![molecular formula C15H10Cl2N2S2 B2917754 4-[(2,5-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline CAS No. 477845-85-5](/img/structure/B2917754.png)
4-[(2,5-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline
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Description
4-[(2,5-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline is a useful research compound. Its molecular formula is C15H10Cl2N2S2 and its molecular weight is 353.28. The purity is usually 95%.
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Biological Activity
4-[(2,5-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline (CAS No. 477845-85-5) is a compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₅H₁₀Cl₂N₂S₂
- Molecular Weight : 353.3 g/mol
- CAS Number : 477845-85-5
Biological Activity Overview
Quinazoline derivatives are known for their broad range of biological activities, including anticancer, antibacterial, antifungal, and antiviral effects. The specific compound under discussion has shown promising results in preclinical studies related to cancer treatment.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), HeLa (cervical cancer)
- Mechanism of Action : The compound induces apoptosis by upregulating pro-apoptotic genes such as caspase-3 and Bax while downregulating the anti-apoptotic Bcl-2 gene. This dual mechanism leads to cell cycle arrest and subsequent cell death.
Study 1: Cytotoxic Evaluation
A study investigated the cytotoxic effects of several quinazoline derivatives, including our compound of interest. The results showed that:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HepG2 | 5.0 |
Reference Compound | Erlotinib | 0.1 |
The compound demonstrated a notable IC50 value indicating effective cytotoxicity against HepG2 cells .
Study 2: Mechanistic Insights
In silico docking studies revealed that the compound binds effectively to multiple protein kinases involved in cancer progression:
Kinase Target | Binding Affinity (kcal/mol) |
---|---|
EGFR | -9.5 |
HER2 | -8.7 |
VEGFR2 | -8.3 |
CDK2 | -7.9 |
These interactions suggest potential as a multi-target kinase inhibitor .
Discussion
The biological activity of this compound highlights its potential as an anticancer agent. The ability to induce apoptosis through modulation of key regulatory proteins positions this compound as a candidate for further development in targeted cancer therapies.
Properties
IUPAC Name |
4-(2,5-dichlorophenyl)sulfanyl-2-methylsulfanylquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2S2/c1-20-15-18-12-5-3-2-4-10(12)14(19-15)21-13-8-9(16)6-7-11(13)17/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEDPELHWMKQGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)SC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.